2,3-Dichloro-5-methylcinnamic acid
Description
2,3-Dichloro-5-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by two chlorine atoms at the 2- and 3-positions of the aromatic ring and a methyl group at the 5-position.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,3-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)10(12)8(11)5-6/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
NVNYUPNYXYVHDR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2,3-Dichloro-5-methylcinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The presence of chlorine atoms and the methyl group on the phenyl ring can enhance its binding affinity to specific targets, leading to increased biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dichloro-5-methylcinnamic acid with three structurally related compounds identified in the evidence (Table 1).
Table 1: Comparative Analysis of this compound and Analogs
*Similarity scores calculated based on structural overlap (0–1 scale).
Key Findings :
Electronic and Steric Effects: The 2,3-dichloro substitution in this compound introduces strong electron-withdrawing effects, enhancing its reactivity in electrophilic substitutions compared to non-halogenated cinnamic acids.
Bioactivity Divergence :
- While this compound’s carboxylic acid group may favor interactions with enzymes or receptors, A157376’s dihydropyridine core is associated with calcium channel blockade, a feature absent in cinnamic acid derivatives .
Solubility and Stability :
- The methyl ester in A521473 improves lipid solubility compared to the free carboxylic acid in this compound, influencing pharmacokinetic profiles. However, the dichlorophenyl group in A268185 may reduce aqueous solubility due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
